molecular formula C13H20FNO4 B13892444 cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid

cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid

Cat. No.: B13892444
M. Wt: 273.30 g/mol
InChI Key: CXWJOUYYONUFRZ-CHWSQXEVSA-N
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Description

cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom and a tert-butoxycarbonyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid involves multiple steps, typically starting with the preparation of the cyclopenta[c]pyrrole core. The introduction of the fluorine atom and the tert-butoxycarbonyl group are key steps in the synthesis. Reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The fluorine atom and tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive molecule with possible applications in drug discovery.

    Medicine: Its unique structure makes it a candidate for developing new pharmaceuticals.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of the fluorine atom and tert-butoxycarbonyl group can influence its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways .

Comparison with Similar Compounds

Similar compounds include other fluorinated cyclopenta[c]pyrrole derivatives and tert-butoxycarbonyl-protected amino acids. What sets cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid apart is its specific combination of functional groups, which can result in unique chemical and biological properties. Some similar compounds are:

Properties

Molecular Formula

C13H20FNO4

Molecular Weight

273.30 g/mol

IUPAC Name

(3aS,6aR)-3a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid

InChI

InChI=1S/C13H20FNO4/c1-11(2,3)19-10(18)15-7-12(9(16)17)5-4-6-13(12,14)8-15/h4-8H2,1-3H3,(H,16,17)/t12-,13-/m1/s1

InChI Key

CXWJOUYYONUFRZ-CHWSQXEVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@]2(CCC[C@]2(C1)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCCC2(C1)F)C(=O)O

Origin of Product

United States

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